Cas no 688810-07-3 ((3R,5R)-5-Methylpyrrolidin-3-ol)

(3R,5R)-5-Methylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by its stereospecific hydroxyl and methyl substituents. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its rigid pyrrolidine scaffold and defined stereochemistry enhance its utility in asymmetric synthesis, enabling precise control over stereochemical outcomes. The hydroxyl group provides a reactive site for further functionalization, while the methyl substitution influences steric and electronic properties. This compound is often employed in the development of enzyme inhibitors, receptor modulators, and other biologically active agents. Its high purity and well-defined configuration make it suitable for research and industrial applications requiring strict stereochemical fidelity.
(3R,5R)-5-Methylpyrrolidin-3-ol structure
688810-07-3 structure
Product Name:(3R,5R)-5-Methylpyrrolidin-3-ol
CAS No:688810-07-3
MF:C5H11NO
MW:101.146941423416
MDL:MFCD19220646
CID:1005930
PubChem ID:55286443
Update Time:2025-05-27

(3R,5R)-5-Methylpyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • (3R,5R)-5-Methylpyrrolidin-3-ol
    • 3-Pyrrolidinol, 5-Methyl-, (3R,5R)-
    • (3R,5R)-5-Methyl-pyrrolidin-3-ol
    • rel-(3R,5R)-5-Methylpyrrolidin-3-ol
    • AKOS006354421
    • 688810-07-3
    • EN300-269067
    • trans-5-Methyl-pyrrolidin-3-ol
    • SCHEMBL3428604
    • DTXSID30717477
    • 5-METHYL-, (3R,5R)-3-PYRROLIDINOL
    • AGTDSFXRPBMMGQ-RFZPGFLSSA-N
    • CS-0447642
    • F13847
    • 1627196-91-1
    • MDL: MFCD19220646
    • Inchi: 1S/C5H11NO/c1-4-2-5(7)3-6-4/h4-7H,2-3H2,1H3/t4-,5-/m1/s1
    • InChI Key: AGTDSFXRPBMMGQ-RFZPGFLSSA-N
    • SMILES: O[C@H]1CN[C@H](C)C1

Computed Properties

  • Exact Mass: 101.08413
  • Monoisotopic Mass: 101.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 65.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.26

(3R,5R)-5-Methylpyrrolidin-3-ol Pricemore >>

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